molecular formula C16H21IO3 B1327875 Ethyl 8-(3-iodophenyl)-8-oxooctanoate CAS No. 898777-36-1

Ethyl 8-(3-iodophenyl)-8-oxooctanoate

Cat. No. B1327875
M. Wt: 388.24 g/mol
InChI Key: QAAFROJXIUATIC-UHFFFAOYSA-N
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Description

Ethyl 8-(3-iodophenyl)-8-oxooctanoate is likely an organic compound containing an ethyl ester functional group, a ketone functional group, and an iodophenyl group. The exact properties of this compound would depend on its specific structure and the arrangement of these groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the ester and ketone groups, and the introduction of the iodophenyl group. One possible method could involve the reaction of a suitable carboxylic acid with an alcohol to form the ester, followed by the introduction of the ketone group through oxidation .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the iodophenyl group would likely make this compound relatively heavy and possibly quite reactive .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure. The presence of the ester and ketone groups could make it susceptible to reactions such as hydrolysis or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its specific structure .

Scientific Research Applications

Synthesis and Application in Organic Chemistry

Ethyl 8-(3-iodophenyl)-8-oxooctanoate serves as a versatile precursor in organic synthesis, enabling the construction of complex molecules through reactions that highlight its utility in synthetic organic chemistry. For instance, it can be used in reactions involving carbonyl reductases for the efficient synthesis of chiral precursors, highlighting its role in the preparation of bioactive molecules and pharmaceutical intermediates. The compound's ability to undergo various organic transformations, including cycloadditions, Michael additions, and esterification reactions, underscores its importance in the synthesis of heterocyclic compounds, which are central to the development of new drugs and materials. Furthermore, its reactivity towards different reagents and conditions facilitates the creation of a wide array of functionalized products, making it an invaluable tool for chemists exploring new pathways and methodologies in molecular synthesis (Ruijuan Chen et al., 2014), (Mark A. Honey et al., 2012).

Catalysis and Reaction Mechanisms

Ethyl 8-(3-iodophenyl)-8-oxooctanoate's reactivity also extends to its use in catalysis, where it is involved in reactions that demonstrate the efficiency of catalysts in promoting various chemical transformations. The compound has been employed in studies investigating the catalytic activity of organosilicates, showcasing how these catalysts can influence the course of reactions such as the Michael addition. This not only provides insights into the mechanisms of these catalyzed reactions but also opens up possibilities for the development of more efficient and selective catalysts for the synthesis of value-added chemicals (Jun-ichi Tateiwa et al., 2001).

Material Science and Engineering Applications

In the realm of materials science and engineering, the synthetic versatility of ethyl 8-(3-iodophenyl)-8-oxooctanoate is harnessed in the development of new materials with potential applications in technology and industry. Its role in the synthesis of dyes and functional materials underscores its contribution to the advancement of liquid crystal displays (LCDs) and bio-lubricants. By enabling the synthesis of compounds with specific physical and chemical properties, such as orientation parameters in liquid crystals or the lubricant properties of bio-based compounds, this chemical serves as a key building block in the design and production of high-performance materials (V. Bojinov & I. Grabchev, 2003), (T. D. Wahyuningsih & Y. S. Kurniawan, 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

ethyl 8-(3-iodophenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21IO3/c1-2-20-16(19)11-6-4-3-5-10-15(18)13-8-7-9-14(17)12-13/h7-9,12H,2-6,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAFROJXIUATIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645715
Record name Ethyl 8-(3-iodophenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(3-iodophenyl)-8-oxooctanoate

CAS RN

898777-36-1
Record name Ethyl 3-iodo-η-oxobenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-(3-iodophenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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